molecular formula C8H10O2S B13542989 2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid

2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid

Cat. No.: B13542989
M. Wt: 170.23 g/mol
InChI Key: UNTBBGPGONQOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiabicyclo[22. It is characterized by its unique bicyclic structure, which includes a sulfur atom, making it an interesting subject for chemical studies.

Chemical Reactions Analysis

2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions can include derivatives with modified functional groups .

Scientific Research Applications

2-Thiabicyclo[222]oct-5-ene-3-carboxylic acid has a wide range of scientific research applications It is used in chemistry for studying reaction mechanisms and developing new synthetic methodsIndustrially, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cell function and signal transduction, making it a valuable tool for studying biological processes .

Comparison with Similar Compounds

2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid can be compared with other similar compounds, such as 2,3-Dioxabicyclo[2.2.2]oct-5-ene. The presence of a sulfur atom in 2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid distinguishes it from its oxygen-containing counterparts, providing unique chemical properties and reactivity .

Conclusion

2-Thiabicyclo[222]oct-5-ene-3-carboxylic acid is a compound with diverse applications and unique chemical properties

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid

InChI

InChI=1S/C8H10O2S/c9-8(10)7-5-1-3-6(11-7)4-2-5/h1,3,5-7H,2,4H2,(H,9,10)

InChI Key

UNTBBGPGONQOTC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(S2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.